1,2,6-Trimethyl-4-piperidone
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Overview
Description
“1,2,6-Trimethyl-4-piperidone” is an organic compound. It can be viewed as a derivative of piperidine . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .
Synthesis Analysis
The synthesis of “this compound” involves several steps. An efficient continuous-flow process has been reported for the synthesis of N,N′-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA). The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide DTMPA in 85% isolated yield .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H17NO . The IUPAC Standard InChI is InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3 .
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Scientific Research Applications
Stereochemical Studies :
- 1,2,6-Trimethyl-4-piperidone has been used in the study of stereochemistry. It was synthesized as an intermediate in creating derivatives of spiropiperidines, highlighting its role in understanding configurational and conformational isomerism (Diwischek, Arnone, Engels, & Holzgrabe, 2005).
Synthetic Applications :
- This compound serves as a starting reagent in synthesizing various stereoisomeric compounds, demonstrating its significance in organic synthesis and the creation of new molecules (Unkovskii, D'yakov, Sokolova, Cherkaev, & Rozhnov, 1992).
Pharmaceutical Research :
- Research has explored its use in the preparation of biologically active compounds, including analgesics. It's a key compound in the synthesis of known pharmaceuticals, indicating its importance in drug development (Casy & Mcerlane, 1971).
Chemical Synthesis Techniques :
- The compound has been instrumental in developing new synthetic methods, such as novel paths for ketone synthesis, highlighting its role in advancing chemical manufacturing techniques (Makin, Nazarova, & Kundryutskova, 1989).
Material Science and Chemistry :
- In the field of material science and chemistry, it has been utilized in the study of hydrogen-bonded complexes and in investigations related to corrosion inhibition, demonstrating its utility in understanding chemical interactions and reactions (Kumar, Sabesan, & Krishnan, 2002).
Safety and Hazards
Future Directions
The future directions for “1,2,6-Trimethyl-4-piperidone” involve improving the synthesis process. A continuous process was developed for catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), both of which are indispensable raw materials of hindered amine light stabilizers .
Mechanism of Action
Target of Action
1,2,6-Trimethyl-4-piperidone is a synthetic organic compound It’s known to be used as a solvent and catalyst in organic synthesis reactions .
Biochemical Pathways
It’s known to be involved in the synthesis of various organic compounds .
Pharmacokinetics
As a synthetic organic compound, its bioavailability would depend on factors such as its formulation, route of administration, and individual patient characteristics .
Result of Action
As a solvent and catalyst in organic synthesis reactions, it likely facilitates the formation of desired products .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,2,6-Trimethyl-4-piperidone are not fully elucidated. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific context .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
This compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
This compound may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1,2,6-trimethylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6-4-8(10)5-7(2)9(6)3/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUNCTAOWLYFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(N1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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